1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide" often involves multi-step chemical reactions, starting from basic heterocyclic units such as pyrazole or piperidine derivatives. For instance, compounds based on the pyrazole framework fused to a cycloalkene unit, with a 1-piperidinyl group as a substituent, are synthesized through the acylation of a chloro-substituted cyclic ketone followed by heterocyclization with hydrazine or hydroxylamine (Pinna et al., 2013).
Scientific Research Applications
Structure-Activity Relationships and Receptor Antagonists
One significant application of this compound lies in its role as a potent, specific antagonist for brain cannabinoid receptors, particularly the CB1 receptor. The compound's structure-activity relationships have been extensively studied, revealing that certain structural features are crucial for its antagonist activity. These features include a para-substituted phenyl ring, a carboxamido group, and specific dichlorophenyl substituents on the pyrazole ring. The compound and its derivatives have potential therapeutic applications in antagonizing the harmful side effects of cannabinoids and cannabimimetic agents (R. Lan et al., 1999).
Synthesis and Characterization
Another research focus has been the synthesis and characterization of related compounds. For instance, pyrazole-based polyhydroquinoline scaffolds have been developed through a multicomponent cyclocondensation reaction, incorporating various enaminones and active methylene compounds. These compounds have been evaluated for their antibacterial, antitubercular, and antimalarial activities, and their structures have been characterized using NMR, IR, mass spectrometry, and elemental analysis (Nirav H. Sapariya et al., 2017).
Molecular Interaction Studies
Research has also delved into understanding the molecular interactions of the compound with cannabinoid receptors. Through conformational analyses and comparative molecular field analysis (CoMFA), insights into how the compound binds to the CB1 receptor have been gained. This research provides a basis for developing new pharmacological probes to explore cannabinoid receptor functions and potential therapeutic applications (J. Shim et al., 2002).
Antimicrobial and Antiparasitic Applications
The compound's derivatives have been explored for antimicrobial and antiparasitic applications. New libraries of fused pyran derivatives, synthesized under microwave irradiation, have been screened for their antibacterial, antitubercular, and antimalarial activities. This research indicates potential applications of these derivatives in developing new treatments for infectious diseases (Piyush N. Kalaria et al., 2014).
Antifatigue Effects and Crystal Structures
Benzamide derivatives of the compound have been synthesized and studied for their anti-fatigue effects. The crystal structures of these derivatives have potential applications in identifying binding sites for allosteric modulators of receptors. The research here provides insights into the therapeutic potential of these derivatives in enhancing physical endurance and understanding receptor modulation (Xianglong Wu et al., 2014).
Disease Vector Repellent Applications
The compound's analogs have been investigated as repellents against blood-feeding arthropods, potentially useful in controlling disease vectors. The stereoisomerism of these compounds influences their repellent efficacy, suggesting applications in public health and pest control (J. Klun et al., 2000).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(cyclopentanecarbonyl)-N-methyl-N-(3-pyrazol-1-ylpropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-21(11-5-13-23-12-4-10-20-23)18(24)17-8-14-22(15-9-17)19(25)16-6-2-3-7-16/h4,10,12,16-17H,2-3,5-9,11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMMTFINEOELFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C=CC=N1)C(=O)C2CCN(CC2)C(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.